Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19793995
InChI: InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3
SMILES:
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

CAS No.:

VCID: VC19793995

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate -

Description

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in biochemical and pharmacological research. The structure incorporates a benzyl group, a pyrrolidine ring, and an amino acid derivative, suggesting its utility in peptide chemistry or as a pharmacophore in drug discovery.

Structural Features

3.1. Functional Groups

  • Benzyl group: Contributes to hydrophobic interactions in biological systems.

  • Pyrrolidine ring: Commonly found in bioactive molecules, enhancing binding affinity.

  • Amide bond: Provides stability and rigidity to the molecule.

  • Amino group: Imparts basicity and potential for hydrogen bonding.

3.2. Stereochemistry
The compound's stereochemical configuration, (R)- and (S)-, influences its interaction with biological targets like enzymes or receptors.

Synthesis Pathway

The synthesis of Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves:

  • Formation of the pyrrolidine scaffold: Through cyclization reactions.

  • Introduction of the benzyl group: Via alkylation or reductive amination.

  • Amidation reaction: Coupling the amino acid derivative with the pyrrolidine intermediate.

This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity.

Biological Activity and Applications

5.1. Drug Discovery
The compound's structural motifs suggest potential as:

  • A protease inhibitor (due to its amide bond and stereochemistry).

  • A ligand for receptor-based studies in neuropharmacology.

5.2. In Silico Predictions
Using Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability:

  • Molecular weight < 500 g/mol.

  • Hydrogen bond donors/acceptors within acceptable limits.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsPotential Use
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate289.4Benzyl, pyrrolidine, amidePeptide mimicry, drug design
(E)-1-(3-Benzoyl-4-phenylpyrrolidinyl)-propane~300Benzoyl, phenylAntioxidant studies
(R)-2-(4-benzyl-piperidinyl)methyl-pyrrolidine~400Piperidine, benzylCNS-targeted drug candidates

Research Findings and Future Directions

7.1 Experimental Data
While specific experimental data for this compound is limited, similar structures have demonstrated:

  • Protease inhibition.

  • Modulation of receptor-ligand interactions.

7.2 Future Studies
Further exploration could include:

  • Biological assays: To evaluate enzymatic inhibition or receptor binding.

  • Pharmacokinetics studies: To determine absorption, distribution, metabolism, and excretion (ADME).

  • Derivatization: To enhance activity or selectivity through structural modifications.

Product Name Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3
Standard InChIKey PSBXASJIQIQREC-UHFFFAOYSA-N
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
PubChem Compound 77144103
Last Modified Aug 11 2024

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